molecular formula C17H15ClN4OS B2656115 4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-18-1

4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

Cat. No. B2656115
CAS RN: 341968-18-1
M. Wt: 358.84
InChI Key: BPXYMJLKACNGEX-UHFFFAOYSA-N
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Description

4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (4-Cl-MMB) is a novel quinazoline-based compound that has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its ability to interact with proteins, enzymes, and other biological molecules, as well as its potential to serve as a drug-like molecule for therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

Research in the field of quinazolinone derivatives has shown significant interest due to their diverse biological activities. For example, the synthesis of quinazolinone derivatives has been explored for their potential analgesic, anti-inflammatory, and antimicrobial properties. Compounds like 2-methyl-4(3H)-quinazolinones and their derivatives have been synthesized and evaluated for these activities, showing promising results in preliminary screenings (Saad, Osman, & Moustafa, 2011; Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016; Alagarsamy, Solomon, Krishnamoorthy, Sulthana, & Narendar, 2015).

Anticancer and Antitumor Activity

Quinazolinone-based compounds have also been explored for their potential in cancer therapy. Studies have focused on synthesizing and testing various quinazolinone derivatives for their cytotoxic properties against cancer cell lines. Some compounds have demonstrated significant activity, suggesting that modifications on the quinazolinone core can lead to potent anticancer agents (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018; Ghorab, Abdel-hamide, & Zeid, 1996).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of quinazolinone derivatives have been fundamental in understanding their potential applications. Innovative synthetic routes have enabled the creation of a wide array of derivatives, allowing for the exploration of their biological activities and properties. Techniques such as NMR spectroscopy, crystallography, and mass spectrometry have been crucial in elucidating the structures of these compounds, confirming their purity, and understanding their reactivity (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).

properties

IUPAC Name

4-chloro-N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-22(21-16(23)11-7-9-12(18)10-8-11)15-13-5-3-4-6-14(13)19-17(20-15)24-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXYMJLKACNGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide

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